molecular formula C23H19ClFN3OS B2915704 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 951453-34-2

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B2915704
M. Wt: 439.93
InChI Key: NZKULUVAKPWMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures including quinazolinone, quinoline, and thiazole derivatives have been synthesized and characterized for their potential applications in medicinal chemistry. For instance, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, highlighting the process of creating compounds with potential anti-inflammatory and analgesic properties (Farag et al., 2012). Similarly, Chitra et al. (2011) developed 3-heteroarylthioquinoline derivatives, focusing on their antituberculosis and cytotoxicity profiles, demonstrating the synthetic versatility and potential therapeutic applications of such molecules (Chitra et al., 2011).

Antimicrobial and Antituberculosis Activity

Research into derivatives of quinoline and imidazole, such as those by Elenich et al. (2019), has shown that these compounds can exhibit significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Elenich et al., 2019). This is further supported by the work of Prabakaran et al. (2010), who explored the amination of chloroisoquinolines, leading to derivatives with potential pharmacological activities (Prabakaran et al., 2010).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted source for more specific and detailed information.


properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3OS/c1-14-2-3-16-10-18(25)8-9-21(16)28(14)22(29)11-19-13-30-23-26-20(12-27(19)23)15-4-6-17(24)7-5-15/h4-10,12-14H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKULUVAKPWMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

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